molecular formula C11H18O B15257884 3-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde

3-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde

Cat. No.: B15257884
M. Wt: 166.26 g/mol
InChI Key: SJOISEHSWMBROE-UHFFFAOYSA-N
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Description

3-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde is an organic compound with a complex structure that includes a cyclohexane ring substituted with a methyl group, a prop-2-en-1-yl group, and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane, which is subjected to various substitution reactions to introduce the methyl and prop-2-en-1-yl groups.

    Aldehyde Introduction: The aldehyde group is introduced through oxidation reactions, often using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the reactions.

    Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The methyl and prop-2-en-1-yl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, PCC, DMP

    Reduction: NaBH4, LiAlH4

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

3-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde exerts its effects involves:

    Molecular Targets: Interacting with specific enzymes or receptors in biological systems.

    Pathways: Modulating biochemical pathways related to inflammation, microbial growth, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene
  • 1-Methylene-4-(prop-1-en-2-yl)cyclohexane
  • 1-Methyl-4-(1-methylethenyl)cyclohexane

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

3-methyl-1-prop-2-enylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C11H18O/c1-3-6-11(9-12)7-4-5-10(2)8-11/h3,9-10H,1,4-8H2,2H3

InChI Key

SJOISEHSWMBROE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CC=C)C=O

Origin of Product

United States

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